molecular formula C23H24N4OS B3538074 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone

1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B3538074
M. Wt: 404.5 g/mol
InChI Key: PEKNUWSVPWGPBU-UHFFFAOYSA-N
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Description

1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of diphenylmethyl chloride with piperazine to form 1-(diphenylmethyl)piperazine. This intermediate is then reacted with 2-(pyrimidin-2-ylsulfanyl)ethanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethanone
  • 1-[4-(Substituted)piperazin-1-yl]-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

Uniqueness

1-[4-(diphenylmethyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c28-21(18-29-23-24-12-7-13-25-23)26-14-16-27(17-15-26)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,22H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKNUWSVPWGPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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